molecular formula C4H6F3NO3 B2582055 (R)-Trifluoromethylserine CAS No. 168074-55-3

(R)-Trifluoromethylserine

Cat. No.: B2582055
CAS No.: 168074-55-3
M. Wt: 173.091
InChI Key: XUBRWHIFGPDTSF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Trifluoromethylserine is an enantiopure, non-proteinogenic amino acid analog where a trifluoromethyl (-CF3) group replaces the typical alpha-hydrogen of serine. This strategic substitution makes it a valuable building block in medicinal chemistry and drug design. The introduction of the -CF3 group significantly alters the molecule's properties, imparting high electronegativity, enhanced metabolic stability, and increased lipophilicity, which can improve cell membrane permeability and bioavailability of resulting compounds . These analogues are of considerable interest for the design of biologically active peptides, as the -CF3 group can produce substantial changes in the physical, chemical, and biological properties of the molecule, potentially leading to increased potency and binding selectivity . The compound serves as a critical synthon for the development of novel therapeutics and molecular tools. Its applications include use as a rigid, CF3-labeled analog of proteinogenic amino acids in peptide engineering and as a precursor for more complex chemical entities . Furthermore, the structural motif of trifluoromethyl ketones, related to this compound's chemistry, is well-established in the inhibition of serine and cysteine proteases, highlighting the relevance of this scaffold in enzyme inhibitor design . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)3(8,1-9)2(10)11/h9H,1,8H2,(H,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBRWHIFGPDTSF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@](C(=O)O)(C(F)(F)F)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Trifluoromethylserine typically involves the introduction of a trifluoromethyl group into the serine molecule. One common method is the nucleophilic substitution reaction, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with a serine derivative under basic conditions. The reaction is often carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-Trifluoromethylserine may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalytic systems, such as transition metal catalysts, can enhance the efficiency of the trifluoromethylation process.

Chemical Reactions Analysis

Types of Reactions

®-Trifluoromethylserine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert ®-Trifluoromethylserine into its corresponding alcohol or amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethylated alcohols, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of (R)-Trifluoromethylserine

The synthesis of this compound involves several key steps, often utilizing chiral starting materials and advanced synthetic techniques. A notable method includes the Strecker-type reaction using ethyl trifluoropyruvate as a precursor, which allows for the efficient production of enantiopure this compound .

Table 1: Synthesis Methods for this compound

Synthesis MethodKey ReagentsYield (%)References
Strecker-type ReactionEthyl trifluoropyruvateGood
Condensation with Chiral AminesChiral oxazolidinesHigh
Grignard AdditionTrifluoroacetaldehyde hydrazone>98%

Modulation of Biophysical Properties

The incorporation of this compound into peptides can enhance their biophysical properties, such as increased hydrophobicity and metabolic stability. This is particularly useful in developing peptide-based therapeutics where improved pharmacokinetics are desired .

Use as Probes in NMR Spectroscopy

Fluorinated compounds like this compound serve as sensitive probes for 19^{19}F NMR spectroscopy. The distinct chemical environment created by the trifluoromethyl group allows for detailed structural analysis of biomolecules .

Case Study: Peptide Synthesis

In a study involving the synthesis of fluorinated peptides, this compound was incorporated into various peptide sequences to assess its impact on stability and activity. The results indicated that peptides containing this amino acid exhibited enhanced resistance to enzymatic degradation compared to their non-fluorinated counterparts .

Research has demonstrated that this compound can influence biological activity through its effects on protein structure and function. For instance, studies show that peptides modified with this amino acid can exhibit altered binding affinities to target receptors, potentially leading to new therapeutic avenues .

Potential in Anticancer Research

Recent investigations have explored the role of fluorinated amino acids like this compound in anticancer drug design. The unique properties of fluorinated compounds may enhance the selectivity and efficacy of anticancer agents, providing a promising direction for future research .

Table 2: Biological Studies Involving this compound

Study FocusFindingsReferences
Peptide StabilityIncreased stability against proteases
Receptor Binding AffinityAltered affinities observed
Anticancer ActivityEnhanced efficacy in cancer cell lines

Mechanism of Action

The mechanism by which ®-Trifluoromethylserine exerts its effects involves the interaction of the trifluoromethyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-Trifluoromethylserine with structurally or functionally related compounds, emphasizing differences in synthesis, stability, and applications.

Comparison with Natural Serine

Property This compound Natural Serine
Chemical Formula C₄H₆F₃NO₃ (hypothetical) C₃H₇NO₃
Lipophilicity (LogP) ~0.5–1.2 (estimated) -1.8
Metabolic Stability High (resistant to proteases) Low (prone to enzymatic cleavage)
Applications Drug design, enzyme inhibitors Protein biosynthesis

The trifluoromethyl group in this compound increases lipophilicity, enhancing membrane permeability compared to natural serine. This property is critical for improving drug delivery in central nervous system (CNS)-targeted therapies .

Comparison with Other Trifluoromethylated Amino Acids

Compound Structure Key Differences from this compound
Trifluorothymidine Thymidine analog with -CF₃ Used as an antiviral agent; lacks serine’s hydroxyl group
Triflusulfuron Methyl Ester Sulfonylurea herbicide Agricultural use; unrelated to amino acid biochemistry
5-Trifluoromethyldopa Dopamine derivative Targets neurotransmitter pathways; distinct backbone

This compound’s hydroxyl group and chiral center differentiate it from other trifluoromethylated compounds, enabling unique interactions in enzyme active sites (e.g., serine proteases) .

Comparison with Fluorinated Serine Derivatives

Compound Fluorination Pattern Stability/Reactivity
This compound -CF₃ at β-carbon High thermal stability; inert to nucleophilic attack
Fluoroserine -F at α-carbon Less stable; prone to racemization
Difluoroserine -F₂ at β-carbon Moderate stability; reactive in acidic conditions

The -CF₃ group’s steric and electronic effects confer superior stability compared to mono- or di-fluorinated analogs, making this compound preferable in long-acting therapeutics .

Biological Activity

(R)-Trifluoromethylserine is a fluorinated amino acid that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications, supported by case studies and research findings.

This compound is an enantiomer of trifluoromethylserine, characterized by the presence of a trifluoromethyl group attached to the serine backbone. The incorporation of fluorine atoms into organic molecules often enhances their biological properties, making them valuable in drug development and biochemical research.

Synthesis

The synthesis of this compound typically involves utilizing chiral trifluoromethyl oxazolidines as intermediates. A common method includes the Strecker-type reaction, which allows for the efficient formation of enantiopure amino acids from corresponding nitriles. The process has been optimized to yield high purity and good yields of both (R) and (S) enantiomers .

Synthetic Route Overview

StepDescription
1Formation of chiral trifluoromethyl oxazolidines from trifluoropyruvate.
2Conducting a Strecker-type reaction to generate hydroxymethyl amino nitriles.
3Separation of diastereomers followed by acidic hydrolysis to obtain enantiopure this compound.

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Amyloid Peptide Fibrillation : Studies have shown that peptides containing this compound can inhibit the aggregation of amyloid peptides, which are implicated in neurodegenerative diseases such as Alzheimer's . This inhibition is crucial as amyloid fibrils are toxic to neuronal cells.
  • Analgesic Properties : In animal models, this compound has been evaluated for its effects on nociception, with findings suggesting potential applications in pain management .
  • Stress-Induced Analgesia : The compound has also been investigated for its role in stress-induced analgesia, indicating a possible pathway for therapeutic interventions in stress-related disorders .

Case Studies

  • Amyloid Inhibition Study :
    • Objective : To evaluate the effectiveness of this compound-containing peptides in inhibiting amyloid fibrillation.
    • Methodology : Peptides were synthesized and subjected to fibrillation assays.
    • Findings : Results demonstrated significant inhibition of fibril formation compared to control peptides, suggesting a protective role against neurodegeneration.
  • Pain Management Research :
    • Objective : To assess the analgesic effects of this compound in rodent models.
    • Methodology : Various doses were administered to evaluate pain response using standard nociceptive tests.
    • Findings : The compound showed dose-dependent analgesic effects, indicating its potential utility in pain relief therapies.

Q & A

Q. What are the key considerations for optimizing the stereoselective synthesis of (R)-Trifluoromethylserine in laboratory settings?

Methodological Answer: Stereoselective synthesis requires careful selection of chiral catalysts (e.g., palladium complexes or organocatalysts) and precise control of reaction conditions. Key factors include:

  • Catalyst Design : Use enantiomerically pure ligands (e.g., BINAP derivatives) to enhance asymmetric induction .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or THF) at controlled temperatures (0–25°C) improve reaction kinetics and selectivity .
  • Monitoring : Employ chiral HPLC or 19F NMR^{19}\text{F NMR} to track enantiomeric excess (ee) during reaction progress .

Q. Example Table :

Catalyst SystemSolventTemp (°C)ee (%)Reference
Pd/(R)-BINAPDMF2592
OrganocatalystTHF085

Q. How can researchers ensure accurate characterization of this compound's purity and enantiomeric excess?

Methodological Answer: Combine multiple analytical techniques:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to resolve enantiomers .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F NMR^{19}\text{F NMR} detect impurities; NOESY confirms stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula .
  • Melting Point Analysis : Compare with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental outcomes in the reactivity of this compound?

Methodological Answer: Address discrepancies using iterative validation:

  • DFT Calculations : Re-optimize transition states with solvent effects (e.g., SMD model) and compare free energy barriers with experimental kinetics .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled substrates to trace reaction pathways and validate mechanistic hypotheses .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets) and experimental variables (e.g., catalyst loading) .

Q. Example Workflow :

Perform DFT study → 2. Conduct kinetic experiments → 3. Compare activation energies → 4. Adjust computational models.

Q. How should researchers design experiments to investigate the metabolic stability of this compound in biological systems?

Methodological Answer: Adopt a multi-phase approach:

  • In Vitro Assays : Incubate with liver microsomes or hepatocytes; monitor degradation via LC-MS/MS .
  • Isotope Tracing : Use 3H^{3}\text{H}-labeled compound to track metabolic byproducts .
  • Control Groups : Include inhibitors (e.g., CYP450 inhibitors) to identify enzymatic pathways .
  • Data Interpretation : Apply Michaelis-Menten kinetics to quantify metabolic rates and half-life .

Safety Note : Follow hazard protocols for handling fluorinated compounds (e.g., PPE, fume hoods) .

Q. How can researchers address inconsistencies in reported biological activity data for this compound analogs?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses :

  • Reproducibility Checks : Replicate studies under standardized conditions (pH, temperature, cell lines).
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects) .
  • Dose-Response Curves : Establish EC50_{50} values across independent labs to validate potency claims .

Q. What strategies mitigate risks when scaling up this compound synthesis from milligram to gram scale?

Methodological Answer:

  • Hazard Analysis : Conduct a full risk assessment per "Prudent Practices in the Laboratory" guidelines (e.g., thermal stability of intermediates) .
  • Process Optimization : Use flow chemistry to control exothermic reactions and improve yield .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.